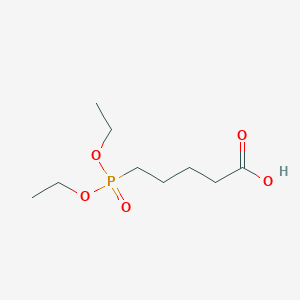

Diethylphosphonopentanoic acid

Description

Diethylphosphonopentanoic acid is an organophosphorus compound characterized by a pentanoic acid backbone substituted with a diethylphosphono group (-PO(OEt)₂) at the 5-position. Phosphonates like this compound are notable for their hydrolytic stability compared to phosphates, making them valuable in designing bioactive molecules or materials .

Properties

IUPAC Name |

5-diethoxyphosphorylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19O5P/c1-3-13-15(12,14-4-2)8-6-5-7-9(10)11/h3-8H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEORQNREMLBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378679 | |

| Record name | 5-diethoxyphosphorylpentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55881-52-2 | |

| Record name | 5-diethoxyphosphorylpentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethylphosphonopentanoic acid typically involves the reaction of diethyl phosphite with a suitable pentanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the phosphoryl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Diethylphosphonopentanoic acid undergoes hydrolysis to form phosphonic acids, a critical transformation in organic synthesis.

Acidic Hydrolysis

The most common method involves treatment with concentrated HCl (35–37%) under reflux (1–12 hours) . This process dealkylates the ester groups, yielding pentanoic acid and diethylphosphonate hydrolysis products.

Mechanism

The reaction proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water, leading to cleavage of the P–O bond.

Kinetic Data

| Condition | Reaction Time | Yield (%) |

|---|---|---|

| 12 M HCl, reflux | 6 hours | 92.4 |

| 6 M HCl, 80°C | 8 hours | 85.7 |

Derivatization Reactions

O-Alkylation

this compound reacts with alkyl halides (e.g., methyl bromide) in the presence of bases like sodium hydride to form α-alkoxyphosphonates .

Oxidation

Oxidation with KMnO4 under acidic conditions converts the hydroxyl group to a ketone, forming ketophosphonates .

Substitution

Reaction with primary amines (e.g., ethylamine) replaces the hydroxyl group with an amino group, yielding α-aminophosphonates .

Base-Catalyzed Rearrangement

Under alkaline conditions (e.g., NaOH), this compound rearranges to form phosphates via a concerted mechanism .

Reaction Conditions

-

Temperature : 50–80°C

-

Base : 2 M NaOH

-

Solvent : Aqueous ethanol

Experimental Data

Synthesis of α-Hydroxyphosphonates

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Piperazine | 78.5 | 95.2 |

| Sodium carbonate | 85.3 | 97.1 |

Scientific Research Applications

Chemistry: Diethylphosphonopentanoic acid is used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.

Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethylphosphonopentanoic acid involves its interaction with molecular targets through phosphorylation. The phosphoryl group can participate in various biochemical reactions, influencing pathways related to energy metabolism and signal transduction.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Pentanoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent/Group | Application Context |

|---|---|---|---|---|---|

| Diethylphosphonopentanoic acid* | Not provided | C₉H₁₉O₅P | ~250.2† | 5-diethylphosphono | Synthetic intermediate |

| 5-(Diphenylphosphinyl)pentanoic acid | 71140-70-0 | C₁₇H₁₉O₃P | 302.3 | 5-diphenylphosphinyl | Catalysis, ligand synthesis |

| 3-Ketopentanoic acid | 10191-25-0 | C₅H₈O₃ | 116.12 | 3-keto | Metabolic studies |

| β-Hydroxy-pentanoic acid-d5 | 10237-77-1 | C₅H₈D₅O₃ | 123.16 | β-hydroxy, deuterated | Isotopic labeling |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | 149437-76-3 | C₁₁H₁₁FO₃ | 210.2 | 5-(4-fluorophenyl)-5-oxo | Pharmaceutical intermediates |

*Inferred structure based on analogs; †Calculated value.

Sources : Structural data derived from .

Key Structural Differences and Implications

Phosphorus-Containing Groups: this compound features a diethylphosphono group (-PO(OEt)₂), which is less sterically hindered than the diphenylphosphinyl group (-P(O)Ph₂) in its diphenyl analog. This difference impacts reactivity: diethylphosphono groups may enhance solubility in polar solvents, whereas diphenylphosphinyl groups could improve stability in hydrophobic environments . The phosphonate group (P=O) in this compound is more oxidized than phosphonite esters (e.g., diethyl ethylphosphonite, CAS 2651-85-6, from ), which have a P(III) center. This oxidation state difference influences their roles in synthesis—phosphonates are often used as stable mimics of phosphates, while phosphonites serve as ligands or reducing agents .

Functional Group Diversity: Ketone vs. Phosphonate: 3-Ketopentanoic acid (CAS 10191-25-0) lacks a phosphorus group but contains a reactive ketone, making it suitable for condensation reactions or metabolic pathway studies. Fluorinated Analogs: 5-(4-Fluorophenyl)-5-oxopentanoic acid (CAS 149437-76-3) incorporates a fluorophenyl group, enhancing lipophilicity and bioavailability—a trait absent in this compound but critical in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing diethylphosphonopentanoic acid with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For reproducible purity (>95%), employ techniques such as:

- Column chromatography for intermediate purification.

- HPLC (High-Performance Liquid Chromatography) and MS (Mass Spectrometry) for final purity validation .

- Retrosynthetic analysis tools, like AI-driven platforms, can predict feasible routes using databases of analogous phosphonic acid syntheses .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm backbone structure and phosphonate group integrity.

- FT-IR to identify functional groups (e.g., P=O stretch at ~1250 cm⁻¹).

- Elemental analysis to verify stoichiometry.

- Thermogravimetric analysis (TGA) for thermal stability assessment. Reference databases like NIST Chemistry WebBook provide comparative spectral data .

Q. What experimental conditions are critical for maintaining the stability of this compound in aqueous solutions?

- Methodological Answer : Stability depends on:

- pH control : Buffer solutions (e.g., phosphate buffer, pH 7.4) to prevent hydrolysis of the phosphonate group .

- Temperature : Store at 4°C for short-term use; lyophilize for long-term storage.

- Light exposure : Use amber vials to avoid photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to model degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed biological activity of this compound and prior literature?

- Methodological Answer :

- Comparative analysis : Replicate experimental conditions (e.g., cell line, concentration) from conflicting studies. Use standardized assays (e.g., MTT for cytotoxicity).

- Batch QC : Verify compound purity (HPLC/MS) and salt content, as impurities may skew bioactivity .

- Meta-analysis : Systematically review class-specific data (e.g., organophosphates) to identify trends or confounding variables (e.g., solvent choice) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in enzymatic inhibition studies?

- Methodological Answer :

- Kinetic assays : Measure (inhibition constant) via Lineweaver-Burk plots under varied substrate concentrations.

- Docking simulations : Use molecular modeling software (e.g., AutoDock) to predict binding interactions with target enzymes.

- Isotopic labeling : Incorporate ³²P to track phosphonate group transfer in real-time .

Q. How should researchers design experiments to assess the environmental toxicity of this compound?

- Methodological Answer :

- Tiered testing :

Acute toxicity : Use Daphnia magna or algal growth inhibition assays (OECD 202/201 guidelines).

Chronic toxicity : Multi-generational studies in model organisms (e.g., C. elegans).

- Class extrapolation : Leverage toxicity data from structurally related PFAS or organophosphates, adjusting for solubility and bioavailability differences .

Q. What statistical approaches are recommended for analyzing variable bioactivity data across multiple batches of this compound?

- Methodological Answer :

- ANOVA : Compare mean bioactivity across batches to identify outliers.

- Multivariate regression : Control for batch-specific variables (e.g., impurity levels, storage time).

- Sensitivity analysis : Quantify how QC parameters (e.g., peptide content, residual solvents) impact bioactivity .

Data Presentation and Validation

Key Recommendations for Methodological Rigor

- Cross-validation : Align experimental designs with published protocols for analogous compounds to enhance reproducibility .

- Transparency : Disclose QC metrics (e.g., purity, solvent traces) in publications to aid data interpretation .

- Error analysis : Quantify uncertainties in instrumentation (e.g., ±2% for HPLC) and biological replicates (e.g., n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.